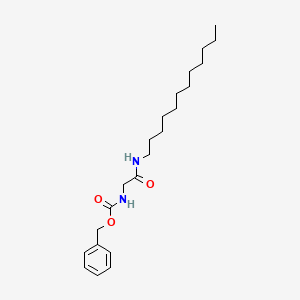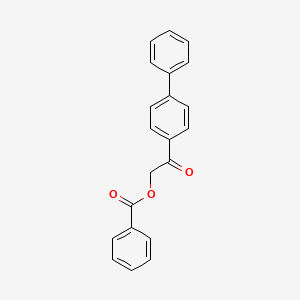
Oxalic acid, bis(2-(3-pentyl)hydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, bis(2-(3-pentyl)hydrazide) (CAS#: 6629-10-3) is a chemical compound with the molecular formula C16H14N4O2. It is also known by other names, including bis(phenylmethylene)hydrazide oxalic acid . This compound has applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes:: The synthetic route for preparing this compound involves the reaction of oxalic acid with 2-(3-pentyl)hydrazine. The reaction proceeds through condensation of the hydrazine group with the carbonyl group of oxalic acid.
Reaction Conditions::Reactants: Oxalic acid, 2-(3-pentyl)hydrazine
Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Procedure: The reactants are mixed in the solvent, and the reaction is allowed to proceed. The resulting product is then isolated and purified.
Industrial Production Methods:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions::
Condensation Reaction: The formation of the compound involves a condensation reaction between the carbonyl group of oxalic acid and the hydrazine group.
Reduction: Reduction reactions may be employed to modify the compound or synthesize related derivatives.
Hydrazine Derivatives: Used as reactants in the condensation reaction.
Reducing Agents: Employed for reduction reactions.
Major Products:: The major product is oxalic acid, bis(2-(3-pentyl)hydrazide) itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for any therapeutic effects.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains unclear due to limited structural information. Further research is needed to elucidate how this compound exerts its effects.
Properties
CAS No. |
96874-51-0 |
|---|---|
Molecular Formula |
C12H26N4O2 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-N',2-N'-di(pentan-3-yl)ethanedihydrazide |
InChI |
InChI=1S/C12H26N4O2/c1-5-9(6-2)13-15-11(17)12(18)16-14-10(7-3)8-4/h9-10,13-14H,5-8H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
BLYQHVLDAAOLES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NNC(=O)C(=O)NNC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)

![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)
![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)
![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)


![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)

